4-(3-aminophenyl)butanoic Acid
Description
Significance in Modern Organic Synthesis
In modern organic synthesis, 4-(3-aminophenyl)butanoic acid serves as a valuable building block. Its utility stems from the presence of two distinct reactive sites: the aromatic amino group and the terminal carboxylic acid. This dual functionality allows for selective and sequential reactions to build complex molecular architectures.
The amino group can undergo a variety of transformations common to anilines, such as acylation, alkylation, and diazotization, which allows for the introduction of diverse substituents or the formation of new ring systems. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. dergipark.org.tr This versatility enables chemists to use the compound as a scaffold, attaching different chemical entities to either end of the molecule. For instance, the carboxylic acid can be activated and coupled with amines to form amides, a fundamental reaction in the synthesis of peptides and other biologically relevant molecules. mdpi.com The ability to protect one functional group while reacting the other is a key strategy that enhances its utility in multi-step synthetic pathways. calpaclab.com
Role in Medicinal Chemistry Building Block Design
The structure of this compound is of particular interest to medicinal chemists. It is an analogue of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This structural similarity makes it and its derivatives candidates for investigation in neurological research. ontosight.ai The aminophenylalkanoic acid framework is a common feature in the design of pharmacologically active agents. researchgate.net
Derivatives of aminophenyl carboxylic acids have been explored for a range of biological activities, including anti-inflammatory and anticancer properties. ontosight.ai The flexible butanoic acid chain allows the molecule to adopt various conformations, which can be crucial for binding to biological targets like enzymes or receptors. Medicinal chemists utilize this scaffold to create libraries of related compounds by modifying the amino and carboxyl groups or by adding substituents to the phenyl ring. The goal is to develop selective and potent therapeutic agents. The incorporation of such unnatural amino acids into larger molecules is a strategy used in drug discovery to create novel structures with improved pharmacological properties, such as enhanced stability against metabolic degradation. nih.gov
Historical Development of Aminophenyl Carboxylic Acid Research
The study of aminophenyl carboxylic acids is an extension of early research into simpler aromatic compounds. Initial work in the 19th and early 20th centuries focused on fundamental molecules like aniline (B41778) and benzoic acid. The combination of these two functional groups on a single phenyl ring led to the investigation of aminobenzoic acids, such as para-aminobenzoic acid (PABA), which became known for its role as a vitamin and in early sunscreen formulations.
As synthetic methods advanced, chemists began to explore structures where the amino and carboxyl groups were separated by alkyl chains, giving rise to the class of aminophenylalkanoic acids. This structural modification introduced greater flexibility and three-dimensionality, which was recognized as important for biological activity. Research from the latter half of the 20th century shows the use of these compounds as intermediates in the synthesis of heterocyclic compounds and other complex molecules with potential therapeutic applications. researchgate.netgoogle.com The development of solid-phase synthesis techniques further expanded the ability to incorporate these and other non-standard amino acids into peptides, opening new avenues for creating peptidomimetics and other complex drug candidates. mdpi.com This evolution reflects a broader trend in medicinal chemistry: moving from simple, rigid aromatic structures to more complex, flexible molecules designed to interact specifically with biological targets. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWRZQCZBPZJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403205 | |
| Record name | Benzenebutanoic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161466-30-4 | |
| Record name | Benzenebutanoic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Aminophenyl Butanoic Acid
Conventional Synthetic Routes and Precursors
The most common and well-established methods for synthesizing 4-(3-aminophenyl)butanoic acid typically involve the reduction of a nitro group on an aromatic ring to an amine. A primary precursor for this transformation is 4-(3-nitrophenyl)butanoic acid.
One conventional route begins with the Friedel-Crafts acylation of an appropriate aromatic compound. For instance, the reaction of an acyl aniline (B41778) with succinic anhydride (B1165640) can yield a keto-acid intermediate. google.com This intermediate can then undergo further reactions, such as a Wolff-Kishner or Clemmensen reduction, to produce the butanoic acid side chain, followed by reduction of the nitro group. google.com
A prevalent method for the reduction of the nitro group is catalytic hydrogenation. bohrium.com This process often employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. bohrium.com The reaction is typically carried out in a suitable solvent, such as ethyl acetate (B1210297). This method is known for its high efficiency and yield. For example, the hydrogenation of (E)-4-(3-nitrophenyl)but-3-en-2-one using Pd/C at 40 psi of hydrogen gas resulted in a 94% yield of 4-(3-aminophenyl)butan-2-one.
Another approach involves the use of other reducing agents to convert the nitro group. These can include metals such as tin or iron in the presence of an acid.
The following table summarizes a common conventional synthesis:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 3-Nitrobenzaldehyde, Malonic acid | Pyridine, Piperidine (B6355638) | 3-Nitrocinnamic acid |
| 2 | 3-Nitrocinnamic acid | H₂, Pd/C | 4-(3-Nitrophenyl)butanoic acid |
| 3 | 4-(3-Nitrophenyl)butanoic acid | H₂, Pd/C or Sn/HCl | This compound |
Stereoselective Approaches in Synthesis
The development of stereoselective methods is crucial when the target molecule possesses a chiral center and a specific enantiomer is required for its intended biological activity. While this compound itself is not chiral, derivatives of it can be. The principles of stereoselective synthesis are therefore highly relevant to this class of compounds.
Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved by using chiral catalysts, auxiliaries, or reagents. For instance, asymmetric hydrogenation of a suitable prochiral precursor can lead to the desired enantiomer.
Enzymatic resolution is another powerful technique for obtaining enantiomerically pure compounds. rsc.org This method utilizes enzymes, such as lipases, which selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, Lipase (B570770) B from Candida antarctica (CAL-B) has been used to selectively acylate the (S)-enantiomer of a related compound, leaving the (R)-isomer unreacted.
Chiral resolution via diastereomeric salt formation is a classical method for separating enantiomers. researchgate.net This involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization. researchgate.net For example, (R)- or (S)-1-phenylethylamine has been used as a resolving agent for related cyano-nitrophenyl hexanoic acids. researchgate.net
Development of Green Chemistry-Compliant Synthetic Pathways
In recent years, there has been a significant shift towards the development of "green" synthetic methods that are more environmentally friendly. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Biocatalysis is a cornerstone of green chemistry, employing enzymes to carry out chemical transformations with high selectivity and under mild conditions. uni-greifswald.denih.gov For example, transaminases can be used for the amination of keto acids. The use of enzymes can reduce the need for protecting groups and harsh reagents.
The use of water as a solvent is another key aspect of green chemistry. acs.org Efforts are being made to develop catalytic systems that are effective in aqueous media. For instance, the integration of electrosynthesis and biocatalysis in water has been explored for the synthesis of chiral organofluorine compounds. acs.org
Catalytic hydrogenation in continuous-flow reactors, such as micropacked-bed reactors (µPBRs), offers a safer and more efficient alternative to traditional batch processes. bohrium.commdpi.com This technology allows for better control over reaction parameters and can lead to higher yields and purity. bohrium.com
The following table highlights some green chemistry approaches applicable to the synthesis of aminobutanoic acid derivatives:
| Green Chemistry Principle | Application in Synthesis | Example |
| Biocatalysis | Enzymatic resolution of racemic mixtures | Use of Candida antarctica lipase B for selective acylation. rsc.org |
| Asymmetric synthesis | Enzymatic reduction of keto acids. mcgill.ca | |
| Alternative Solvents | Use of water | Electro-biocatalytic synthesis in aqueous media. acs.org |
| Process Intensification | Continuous-flow hydrogenation | Use of micropacked-bed reactors for nitro group reduction. bohrium.com |
Considerations for Industrial-Scale Production Methodologies
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goals of industrial production are to ensure a safe, efficient, cost-effective, and environmentally responsible process that delivers a product of consistent quality.
Process optimization is critical for industrial synthesis. This involves fine-tuning reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. researchgate.net For catalytic hydrogenations, the choice of catalyst and solvent is crucial. bohrium.com For instance, while ethyl acetate is a common solvent, others may be explored for better performance or easier work-up on a large scale. bohrium.com
The use of continuous-flow reactors is becoming increasingly prevalent in industrial settings. bohrium.commdpi.com These systems offer significant advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for automation. Micropacked-bed reactors, for example, have been studied for the continuous hydrogenation of related nitroaromatic compounds. bohrium.com
Purification of the final product is another major consideration. On an industrial scale, methods like crystallization are often preferred over chromatographic techniques due to cost and scalability. The choice of crystallization solvent is critical to obtain the desired purity and crystal form.
Finally, waste management and environmental impact are paramount. Industrial processes must comply with strict environmental regulations. This involves minimizing the generation of hazardous waste and developing methods for recycling solvents and catalysts. The "E-factor" (environmental factor), which measures the mass of waste produced per unit of product, is a key metric in assessing the greenness of an industrial process. rsc.org
| Consideration | Industrial-Scale Implication |
| Cost-Effectiveness | Use of inexpensive starting materials and reagents. Optimization of reaction conditions to maximize yield and throughput. |
| Safety | Implementation of robust safety protocols, especially for hazardous reactions like hydrogenation. Use of continuous-flow systems to minimize the volume of hazardous materials at any given time. |
| Efficiency | High-yielding reaction steps. Minimization of the number of synthetic steps. |
| Purification | Development of scalable and cost-effective purification methods, such as crystallization. |
| Waste Management | Reduction of solvent usage and waste generation. Recycling of catalysts and solvents. |
Derivatization Strategies and Structural Analogs of 4 3 Aminophenyl Butanoic Acid
Protection Group Chemistries for the Amine Functionality (e.g., Boc, Fmoc)
Boc Protection: The Boc group is widely used due to its stability under a broad range of nucleophilic and basic conditions. chemicalbook.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. biosynth.com The Boc-protected form, Boc-4-(3-aminophenyl)butanoic acid, is a stable, commercially available intermediate. pharmj.org.uanih.gov This protection is essential in synthetic sequences where the carboxylic acid needs to be modified, for example, in peptide synthesis, where it can be used as a non-proteinogenic amino acid building block. acs.orgbldpharm.com The Boc group is readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) to regenerate the amine, releasing tert-butyl cations and carbon dioxide. google.combiosynth.com
Fmoc Protection: The Fmoc group is another cornerstone of amine protection, especially in solid-phase peptide synthesis. prepchem.com It is introduced by reacting the amine with 9-fluorenylmethyoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu in the presence of a base, such as sodium bicarbonate, in a solvent mixture like THF/water. google.com The resulting Fmoc-4-(3-aminophenyl)butanoic acid is also a known derivative. The key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), which allows for orthogonal protection strategies in combination with acid-labile groups like Boc. nih.gov This selective deprotection is fundamental in the stepwise assembly of complex molecules. prepchem.com
| Protecting Group | Reagent for Introduction | Deprotection Condition | Key Feature |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | Stable to bases and nucleophiles |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine/DMF) | Stable to acidic conditions |
Modifications and Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of 4-(3-aminophenyl)butanoic acid is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental for creating libraries of compounds for drug discovery or for linking the molecule to other substrates.
Esterification: Carboxylic acids can be converted to esters to modify their polarity and pharmacokinetic properties, for instance, to create prodrugs with enhanced membrane permeability. nih.gov A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemicalbook.com For more sensitive substrates, conversion to an acid chloride followed by reaction with an alcohol is a high-yielding alternative. researchgate.net A patent describes a method for producing the methyl ester of the related 4-(4-aminophenyl)butyric acid by heating with methanol (B129727) in the presence of thionyl chloride, which serves to both form the intermediate acid chloride and act as a catalyst. mcgill.ca
Amide Bond Formation: The formation of an amide bond by coupling the carboxylic acid with an amine is one of the most important reactions in medicinal chemistry. However, the direct reaction is often difficult as the amine base can deprotonate the carboxylic acid, forming an unreactive carboxylate. bohrium.com Therefore, coupling agents are required. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to be attacked by the amine nucleophile to form the amide. chemicalbook.combohrium.com When working with aminophenylalkanoic acids, a significant challenge is the potential for oligomerization, where the amino group of one molecule reacts with the carboxylic acid of another. A study on 4-(4-aminophenyl)butyric acid demonstrated that this side reaction can be suppressed by using an in-situ protection/activation procedure with chlorotrimethylsilane. smolecule.com
Functionalization of the Phenyl Ring
Direct functionalization of the phenyl ring of this compound allows for the introduction of various substituents that can modulate the molecule's electronic properties and steric profile. The outcome of electrophilic aromatic substitution reactions is directed by the existing substituents: the amino group (or its protected form) and the alkyl chain.
The amino group is a powerful activating, ortho-, para-director. However, under the strongly acidic conditions often used for nitration or halogenation, the amine is protonated to an ammonium (B1175870) group (-NH₃⁺), which is a strongly deactivating, meta-director. To control the reaction, the amine is typically protected, for example as an acetamide (B32628) (-NHCOCH₃). The acetylamino group is still an activating ortho-, para-director but is less powerful than a free amino group, allowing for more controlled reactions. The butanoic acid side chain is a weakly deactivating, ortho-, para-director.
Nitration: Nitration of an N-acetylated aminophenylalkanoic acid is expected to direct the incoming nitro group to the positions ortho to the acetylamino group. For N-acetyl-4-(3-aminophenyl)butanoic acid, the primary positions for nitration would be C4 and C6. A study on the nitration of N-acetyl-p-toluidine showed that using dilute sulfuric acid as a medium can favor the production of the m-nitro product relative to the acetylamino group, avoiding the formation of ortho-isomers. google.com The nitration of the phenyl ring of related compounds has been reported, often starting with a nitro-substituted precursor which is later reduced to the amine. For instance, the synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid often starts from 4-nitrobenzaldehyde.
Halogenation: Halogenation, such as bromination, of an activated ring like an N-acetylated aminophenyl derivative typically proceeds readily. The acetylamino group would direct the halogen to the C4 and C6 positions. Research on the bromination of 2-nitro-4-aminophenylacetic acid showed that substitution occurs at the positions ortho and para to the activating amino group. rsc.org Palladium-mediated C-H functionalization represents a more modern and highly regioselective method for the halogenation of phenylglycine derivatives, which could potentially be applied to this compound. mdpi.com
Synthesis and Exploration of Key Structural Analogs
The synthesis of structural analogs of this compound, by varying the aliphatic chain length or the position of the substituents on the phenyl ring, is a common strategy to explore structure-activity relationships.
Altering the length of the aliphatic carboxylic acid chain can significantly impact the molecule's flexibility, lipophilicity, and ability to bind to biological targets. nih.gov Analogs with shorter or longer chains are typically synthesized using similar strategies to the parent compound, often starting from a corresponding nitroaromatic precursor.
Propanoic Acid Analog: 3-(3-Aminophenyl)propanoic acid is a known analog. chemicalbook.combiosynth.com A short and effective synthesis was developed starting from 3-nitrobenzaldehyde, which undergoes a Knoevenagel condensation/reduction sequence, followed by reduction of the nitro group. nih.gov
Pentanoic Acid Analog: 5-(3-Aminophenyl)pentanoic acid is another accessible analog, extending the chain by one carbon. bldpharm.com
Acetic Acid Analog: 3-Aminophenylacetic acid, with a two-carbon chain, is a commercially available compound used in various synthetic applications. sigmaaldrich.com
Ortho Isomer (2-aminophenyl): The synthesis of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid has been reported, starting from an α-keto acid precursor derived from a 2-nitrophenyl source. The nitro group is later reduced to the amine via catalytic hydrogenation. acs.orgmcgill.ca This isomer is of interest in constructing novel peptide nucleic acid oligomers. mcgill.ca
Para Isomer (4-aminophenyl): 4-(4-Aminophenyl)butyric acid is a well-documented and commercially available compound. sigmaaldrich.com Its synthesis can be achieved via the catalytic hydrogenation of 2-(4-nitrophenyl)butanoic acid. bohrium.com This isomer has been used in studies on amide coupling and as a starting material for the synthesis of other biologically active molecules. smolecule.comtandfonline.com
Applications of 4 3 Aminophenyl Butanoic Acid As a Versatile Chemical Building Block
Utility in the Construction of Complex Organic Molecules
The bifunctional nature of 4-(3-aminophenyl)butanoic acid, possessing both an amine and a carboxylic acid, allows it to serve as a foundational element in the synthesis of more complex molecules, particularly heterocyclic systems. Research on analogous compounds demonstrates that the amino and carboxylic acid moieties can undergo intramolecular or intermolecular reactions to form new ring systems. For example, studies on related aminophenyl-α-amino acids have shown that they can be converted into their corresponding lactams, such as carbostyrils, through catalytic hydrogenation and subsequent acidification, which induces cyclization. wiley.com This type of transformation highlights the potential of this compound to act as a scaffold for building intricate molecular architectures. The presence of the phenyl ring also allows for various aromatic substitution reactions, further expanding its synthetic utility.
Integration into Peptide and Peptidomimetic Scaffolds
The structural framework of this compound is of significant interest in the field of peptide chemistry. As a γ-amino acid, it can be incorporated into peptide backbones to create peptidomimetics with altered conformations and enhanced stability. Peptides containing such non-natural amino acids are often more resistant to degradation by proteases, a desirable characteristic for therapeutic applications. nih.gov
Analogues of aminophenyl butyric acid have been successfully utilized as mimics of neurotransmitters. For instance, 4-amino-3-phenylbutyric acid acts as a GABA-mimetic, primarily targeting GABA(B) receptors, and is recognized for its anxiolytic and nootropic effects. This demonstrates the capacity of the aminophenyl alkanoic acid scaffold to interact with biological receptors, making it a valuable component in the design of new neurologically active agents.
Peptide Nucleic Acids (PNAs) are DNA analogues where the sugar-phosphate backbone is replaced by a polyamide chain, such as one made of N-(2-aminoethyl)glycine units. scielo.org.mx Aromatic Peptide Nucleic Acids (APNAs) are a specific class of PNAs that incorporate an aromatic moiety directly into the backbone, with the goal of enhancing stacking interactions and modulating hybridization properties. mcgill.caresearchgate.net
Research in this area has utilized aminophenyl butanoic acid derivatives as key monomers. Specifically, the synthesis of a thymine (B56734) derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid has been reported as a foundational building block for creating APNA oligomers. mcgill.ca In these structures, the aromatic ring becomes an integral part of the PNA backbone. While the literature prominently features the ortho-amino (2-aminophenyl) isomer for this application, it establishes the principle of using aminophenyl butanoic acids for constructing these sophisticated DNA mimics. mcgill.canih.gov The incorporation of these monomers can influence the thermal stability and binding selectivity of the resulting oligomers when hybridized with DNA or RNA. researchgate.netnih.gov
Contributions to Advanced Material Science Research
In material science, monomers containing both amine and carboxylic acid functionalities are essential for creating polymers through step-growth polymerization. This compound is a suitable candidate for the synthesis of polyamides, where the amine group of one monomer reacts with the carboxylic acid group of another to form amide linkages.
Aromatic polyamides are a class of high-performance materials known for their thermal stability and mechanical strength. csic.es However, their applications can be limited by poor solubility. Research on related structures has shown that incorporating flexible side groups or altering the monomer structure can improve the processability of these polymers. csic.esncl.res.in For example, polyamides synthesized from aromatic diamines and dicarboxylic acids containing pendent alkyl groups have demonstrated enhanced solubility while maintaining good thermal properties. csic.es The structure of this compound offers a scaffold that could be similarly modified to produce polyamides or poly(ester-amides) with tailored properties for applications ranging from advanced coatings to biomedical devices. researchgate.netekb.eg
Strategic Importance in Early-Stage Drug Discovery Programs
The aminophenyl butanoic acid scaffold is of strategic importance in early-stage drug discovery for developing new therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities.
One significant area is in the development of enzyme inhibitors. Derivatives of aminophenyl butanoic acid, such as 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, are crucial advanced intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the management of type 2 diabetes. google.com Furthermore, certain β-substituted γ-amino acid analogues are being explored as chemotherapeutic agents. These compounds are designed to be selective substrates for specific amino acid transporters (like LAT1/4F2hc) that are overexpressed in cancer cells, allowing for targeted drug delivery. nih.gov
In cancer research, butyrate (B1204436) analogues are of interest for their ability to inhibit histone deacetylase (HDAC) and induce apoptosis in cancer cells. A study evaluating a series of these analogues found that 4-(4-aminophenyl)butyrate exhibited effects comparable to butyrate in HT-29 colorectal cancer cells, highlighting the potential of this class of compounds in oncology.
Data Tables
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 91843-18-4 | rsc.org |
| Molecular Formula | C₁₀H₁₄ClNO₂ | rsc.org |
| Molecular Weight | 215.68 g/mol | rsc.org |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage | Room temperature, sealed in dry conditions |
Reported Applications of Selected Aminophenyl Alkanoic Acid Analogues
| Compound | Isomer Position | Application | Research Finding | Source |
|---|---|---|---|---|
| (S)-2-Hydroxy-4-(2-aminophenyl)butanoic acid derivative | ortho (2-amino) | APNA Synthesis | Serves as a key building block for Aromatic Peptide Nucleic Acid oligomers. | mcgill.ca |
| 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative | meta (3-amino) | Enzyme Inhibition | Intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes treatment. | google.com |
| 4-Amino-3-phenylbutyric acid | N/A (phenyl on C3) | Peptidomimetic | Acts as a GABA-mimetic with anxiolytic and nootropic effects. | |
| 4-(4-Aminophenyl)butyrate | para (4-amino) | Cancer Research | Exhibited anti-proliferative and apoptotic effects in HT-29 colorectal cancer cells. |
Advanced Analytical and Spectroscopic Characterization of 4 3 Aminophenyl Butanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(3-aminophenyl)butanoic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule. The protons on the phenyl ring typically appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The protons of the butanoic acid side chain give rise to distinct signals. For instance, the methylene (B1212753) group adjacent to the carboxylic acid (α-protons) would be expected to resonate at a different chemical shift than the other methylene groups in the chain due to the electron-withdrawing effect of the carboxyl group. The amino group protons (-NH₂) also produce a characteristic signal, the chemical shift of which can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum of this compound would show distinct peaks for the four carbons of the butanoic acid chain and the six carbons of the phenyl ring. docbrown.info The carbonyl carbon of the carboxylic acid is typically found at the downfield end of the spectrum (around 170-180 ppm). docbrown.info The aromatic carbons would appear in the region of approximately 110-150 ppm, with the carbon attached to the amino group showing a characteristic shift. The aliphatic carbons of the butanoic acid chain would resonate at the upfield end of the spectrum. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton. docbrown.info
For derivatives of this compound, such as its hydrochloride salt, subtle shifts in the NMR spectra can be observed due to the protonation of the amino group. chemscene.comnih.gov Similarly, the introduction of other functional groups, as seen in derivatives like (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, leads to predictable changes in the NMR spectrum, aiding in their structural confirmation.
A summary of expected ¹H NMR and ¹³C NMR chemical shifts for this compound is presented below.
| Proton/Carbon | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 (multiplet) | 110 - 150 |
| CH₂ (adjacent to phenyl) | ~ 2.6 (triplet) | ~ 35 |
| CH₂ (β to phenyl) | ~ 1.9 (multiplet) | ~ 27 |
| CH₂ (α to COOH) | ~ 2.3 (triplet) | ~ 33 |
| COOH | 10 - 12 (broad singlet) | 170 - 180 |
| NH₂ | Variable (broad singlet) | - |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. vulcanchem.com For this compound, with a molecular formula of C₁₀H₁₃NO₂, the expected molecular weight is approximately 179.22 g/mol . nih.govontosight.ai Its hydrochloride salt, C₁₀H₁₄ClNO₂, has a molecular weight of about 215.68 g/mol . chemscene.comnih.govsigmaaldrich.com
High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in confirming the elemental composition of the molecule. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for this type of analysis.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would arise from the cleavage of the butanoic acid side chain and the phenyl ring. For example, loss of the carboxylic acid group (a fragment with m/z 45) is a common fragmentation pathway for carboxylic acids. Other fragments may correspond to the aminophenyl group or different portions of the alkyl chain. Analysis of these fragments allows for the confirmation of the connectivity of the atoms within the molecule.
In the study of derivatives, such as those formed in metabolic pathways or through chemical synthesis, mass spectrometry, often coupled with chromatographic techniques like HPLC-MS, is instrumental in identifying and characterizing the new compounds formed. nih.govacs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. vulcanchem.com The IR spectrum of this compound would show characteristic absorption bands for the amino, carboxylic acid, and aromatic groups. vulcanchem.com
Key expected IR absorption bands include:
N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
C=O stretching: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
C-N stretching: In the range of 1250-1350 cm⁻¹.
Aromatic C-H stretching: Typically above 3000 cm⁻¹.
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. unipd.it The phenyl ring in this compound is a chromophore that absorbs UV light. The presence of the amino group on the phenyl ring influences the wavelength of maximum absorption (λmax). The UV-Vis spectrum would typically show absorption bands in the ultraviolet region, and the specific λmax can be used for quantitative analysis and to gain insights into the electronic structure of the molecule and its derivatives. mcgill.ca
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and any impurities. vulcanchem.com High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. vulcanchem.com
By employing a suitable stationary phase (e.g., a C18 column) and a mobile phase, HPLC can effectively separate this compound from related compounds. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity, which is often found to be ≥95%. sigmaaldrich.comvwr.com
For chiral derivatives of this compound, chiral HPLC is a critical technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical research where the biological activity of a compound can be stereospecific.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For this compound (C₁₀H₁₃NO₂), the theoretical elemental composition is approximately:
Carbon (C): 67.02%
Hydrogen (H): 7.31%
Nitrogen (N): 7.82%
Oxygen (O): 17.85%
Structure Activity Relationship Sar and Molecular Design Studies
Elucidation of Structure-Function Relationships in Chemical Reactions
The relationship between a molecule's structure and its reactivity is fundamental. In the context of 4-(3-aminophenyl)butanoic acid, the position of the amino group on the phenyl ring is a critical determinant of its chemical behavior, particularly in comparison to its para-substituted isomer, 4-(4-aminophenyl)butanoic acid.
The meta-position of the amine in this compound influences the electronic properties of the aromatic ring differently than a para-substituent. This has direct implications for synthetic chemistry. For instance, during electrophilic aromatic substitution reactions, the amino group is an activating, ortho-para directing group. For the 3-amino isomer, this directs incoming electrophiles to the 2, 4, and 6 positions, whereas the 4-amino isomer directs to the 3 and 5 positions. This positional difference is crucial in the synthesis of more complex derivatives.
Studies on the synthesis of related compounds, such as 4-(3-aminophenyl)-4-oxobutyric acid derivatives, have been successfully achieved through methods like the hydrolysis of preceding acetamido and cyano functional groups tandfonline.com. The reactivity of the amino group itself, for example in aza-Michael additions, allows for the extension of the molecular scaffold, creating more complex structures with potential applications as seen in the synthesis of anti-HCV agents tandfonline.com. The mechanistic pathways of such reactions, often involving nucleophilic aromatic substitution, are a subject of detailed kinetic and computational investigation, revealing how factors like the choice of base can alter reaction outcomes rsc.org.
Understanding these structure-function relationships in a chemical context is essential for the efficient synthesis of libraries of analogues for further study.
Computational Chemistry and Molecular Modeling for Mechanistic Insights
Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level. Although specific computational studies on the 3-amino isomer are not prevalent, extensive research on the related compound 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) offers significant insights into the methodologies that can be applied.
Density Functional Theory (DFT) is a quantum chemical method widely used to predict molecular structures and properties. A study on Baclofen employed DFT calculations with the B3LYP functional and 6-31G(d,p) basis set to determine optimized geometric parameters, vibrational frequencies, and electronic properties jcdronline.org. This type of analysis can reveal key structural features. For example, X-ray crystallography studies on related butanoic acid derivatives have determined precise bond lengths and torsion angles, showing how the backbone can adopt an extended, all-trans configuration mdpi.comresearchgate.net.
Natural Bond Orbital (NBO) analysis, another computational technique, provides insight into charge delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability jcdronline.org. Molecular dynamics simulations and docking studies are also employed, particularly for GABA analogues, to understand their interaction with biological targets like the GABA-A receptor. These simulations can predict binding energies and identify key amino acid residues involved in molecular recognition researchgate.netnih.gov.
The table below summarizes key computational and structural data obtained from studies on analogous compounds, demonstrating the type of information that can be generated for this compound.
| Parameter | Method | Compound Studied | Finding | Reference |
| Geometric Parameters | DFT (B3LYP/6-31G(d,p)) | Baclofen | Calculated bond lengths and angles in good agreement with experimental data. | jcdronline.org |
| Vibrational Frequencies | FT-IR, FT-Raman, DFT | Baclofen | Theoretical vibrational frequencies correspond well with observed spectra. | jcdronline.org |
| Torsion Angles | X-ray Crystallography | 4-[(4-Chlorophenyl) carbamoyl]butanoic Acid | Backbone adopts an all-trans configuration with twists at the extremities. | mdpi.comresearchgate.net |
| Intermolecular Interactions | X-ray Crystallography | (R)-Baclofen | Crystal packing is defined by strong hydrogen bonds and C—H···Cl interactions. | researchgate.net |
| Binding Energy | Molecular Docking | GABA analogues | Binding energies at the GABA-A receptor were calculated to be around -40 kcal/mol. | researchgate.net |
These computational approaches provide a mechanistic understanding that is often inaccessible through experimental means alone, guiding the design of new molecules.
Rational Design Principles for Novel Chemical Entities
Rational design involves the strategic creation of new molecules based on a thorough understanding of their structure-function relationships. The scaffold of this compound, as a GABA analogue, serves as a valuable starting point for designing novel chemical entities with potential therapeutic or material science applications.
Key principles for the rational design of derivatives include:
Scaffold Modification: The core structure can be altered by modifying the butanoic acid chain (e.g., changing its length, introducing rigidity, or adding functional groups) or by substituting the phenyl ring. The introduction of functional groups like halogens or methoxy groups can significantly alter electronic properties and binding interactions.
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate activity. For example, the carboxylic acid group could be replaced with a tetrazole ring to alter acidity and metabolic stability.
Conformational Constraint: Introducing cyclic elements or double bonds can lock the molecule into a specific conformation. This is a common strategy in drug design to increase affinity and selectivity for a biological target by reducing the entropic penalty of binding.
Exploiting Transport Mechanisms: The design of novel derivatives can be guided by cellular transport mechanisms. For instance, the design of 5-aminolevulinic acid derivatives has been informed by the structures of GABA transport inhibitors to improve cellular uptake nih.govresearchgate.net.
The ultimate goal is to establish a clear Structure-Activity Relationship (SAR), where systematic changes to the molecule produce predictable changes in its function. Docking-based SAR analyses, for example, have been used to explain the inhibitory effects of 3-phenylcoumarin derivatives on monoamine oxidase B, providing an atom-level understanding of the key interactions frontiersin.org. These principles, combining synthetic chemistry with computational modeling, pave the way for the discovery of new and improved chemical entities based on the this compound framework.
Preclinical Research and Exploratory Biological Activity Assessments Non Human Models
In Vitro Biological Activity Profiling
While direct in vitro studies on 4-(3-aminophenyl)butanoic acid are not extensively documented in publicly available literature, research on analogous compounds provides insights into potential biological activities. For instance, a closely related compound, 3-amino-3-arylpropionic acid, has been utilized as a foundational structure in the synthesis of novel polypeptide compounds. Preliminary assessments of these synthesized polypeptides have indicated a degree of inhibitory activity against histone deacetylase (HDAC) google.com. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a target for various therapeutic areas, including oncology and inflammatory diseases.
Another related compound, para-aminobenzoic acid (PABA), is a well-known building block in pharmaceutical development due to its structural versatility. Derivatives of PABA have been shown to possess a wide range of biological activities, including antibacterial and antifungal properties mdpi.com. The structural similarities suggest that this compound could also serve as a scaffold for the development of novel therapeutic agents.
Furthermore, studies on 4-phenylbutyric acid (4-PBA), which shares the butyric acid side chain, have demonstrated its ability to act as a chemical chaperone, preventing the aggregation of misfolded proteins in vitro mdpi.comnih.gov. This activity is linked to the alleviation of endoplasmic reticulum (ER) stress, a cellular process implicated in numerous diseases nih.gov. While 4-PBA lacks the amino group present in this compound, its effects on protein folding provide a potential avenue for investigation.
| Compound/Derivative | Target/Assay | Observed Activity | Potential Implication |
| Polypeptides from 3-amino-3-arylpropionic acid | Histone Deacetylase (HDAC) | Inhibitory activity | Anti-inflammatory, Anti-cancer |
| para-Aminobenzoic acid (PABA) derivatives | Various bacteria and fungi | Antimicrobial activity | Development of anti-infective agents |
| 4-Phenylbutyric acid (4-PBA) | Protein Misfolding/ER Stress | Prevents aggregation | Treatment of protein-misfolding diseases |
Investigations in Non-Human, Experimental Disease Models (e.g., caries models with related compounds)
Direct experimental studies of this compound in non-human disease models are not readily found in the current body of scientific literature. However, research on structurally similar compounds offers valuable preclinical data. For example, hexafluorosilicate salts of 3-(3-aminophenyl)propionic acid and 3-(4-aminophenyl)propionic acid have been evaluated for their potential as anti-caries agents in a rat experimental model. In these studies, the compounds were incorporated into gels and applied to the teeth of the animals to assess their caries-preventive efficacy.
In a comparative study, the caries preventive efficiency of these compounds was measured against sodium fluoride (NaF) and ammonium (B1175870) hexafluorosilicate ((NH4)2SiF6). The results indicated that the synthesized aminophenylpropionic acid derivatives exhibited varying degrees of effectiveness in preventing dental caries. This line of research suggests that aminophenylalkanoic acids could be explored for applications in oral health.
| Compound | Experimental Model | Application | Outcome Measure |
| 3-(3-aminophenyl)propionic acid hexafluorosilicate | Rat Caries Model | Topical gel | Caries Preventive Efficiency |
| 3-(4-aminophenyl)propionic acid hexafluorosilicate | Rat Caries Model | Topical gel | Caries Preventive Efficiency |
Additionally, the broader class of aminophenylalkanoic acids has been investigated for various systemic effects. For instance, Phenibut, or 4-amino-3-phenylbutanoic acid, a structural isomer of the target compound, is recognized for its anxiolytic and nootropic effects and acts as a GABA-mimetic wikipedia.orgresearchgate.netnih.gov. Synthetic analogues of gamma-aminobutyric acid (GABA) have shown a range of effects in experimental and clinical studies, including neuroprotective, anti-inflammatory, and antidiabetic properties ima-press.netima-press.net. These findings highlight the potential for aminophenylalkanoic acids to modulate neurological and metabolic pathways.
Molecular-Level Mechanistic Investigations (e.g., as a building block for biomolecule interactions)
At the molecular level, this compound possesses functional groups—a primary amine and a carboxylic acid—that make it a versatile building block for creating larger, more complex molecules with specific biological functions. The amino group can form amide bonds with carboxylic acids, while the carboxyl group can react with amines to form amides or with alcohols to form esters.
An example of this utility is seen with the related compound, 3-(3-aminophenyl)propionic acid, which has been used to create a poly(3-(3-aminophenyl)propionic acid) matrix for the development of an electrochemical biosensor. This polymer, with its available carboxylate groups, provides a surface for the immobilization of biomolecules, such as peptides, for the detection of breast cancer tumor markers nih.gov. This demonstrates the potential of aminophenylalkanoic acids to serve as foundational structures for diagnostic and research tools.
The ability of related compounds to interact with specific biological targets further illustrates their potential at the molecular level. For example, the inhibitory activity of 3-amino-3-arylpropionic acid-derived polypeptides on histone deacetylase suggests a direct interaction with the active site of this enzyme google.com. Similarly, the action of Phenibut as a GABAB receptor agonist indicates a specific molecular interaction within the central nervous system researchgate.netnih.gov. These examples underscore the capacity of the aminophenylalkanoic acid scaffold to be chemically modified to achieve targeted molecular interactions.
| Compound/Derivative | Application/Interaction | Mechanism/Utility |
| 3-(3-aminophenyl)propionic acid | Electrochemical biosensor matrix | Covalent immobilization of biomolecules |
| Polypeptides from 3-amino-3-arylpropionic acid | Histone Deacetylase (HDAC) Inhibition | Potential interaction with enzyme active site |
| Phenibut (4-amino-3-phenylbutanoic acid) | GABAB Receptor Agonism | Specific binding to and activation of GABAB receptors |
Future Research Directions and Translational Perspectives
Development of Innovative Synthetic Methodologies
While established methods for synthesizing 4-(3-aminophenyl)butanoic acid and its analogs exist, there is a continuous drive towards more efficient, sustainable, and scalable synthetic strategies. Future research will likely focus on several key areas:
Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions will be crucial. This includes the potential for enzymatic resolutions and biocatalytic processes to achieve high enantioselectivity, a critical factor for many biological applications.
Flow Chemistry: The implementation of continuous flow reactors can offer significant advantages in terms of safety, reproducibility, and scalability. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Novel Catalytic Systems: The development of new catalysts, including transition metal complexes and organocatalysts, could unlock more direct and efficient synthetic routes. For instance, advancements in C-H activation could provide novel pathways to functionalize the aromatic ring or the aliphatic chain.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Screening for novel enzymes, reaction optimization. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |
| Advanced Catalysis | Increased efficiency, novel bond formations. | Development of new catalytic systems for C-H activation. |
Expansion into Novel Derivatization Pathways
The functional groups of this compound—the carboxylic acid and the primary amine—provide rich opportunities for derivatization. Future efforts will likely concentrate on creating libraries of novel compounds with diverse functionalities.
Amide and Ester Libraries: Systematic derivatization of the carboxylic acid group to form a wide range of amides and esters can modulate the compound's physicochemical properties, such as lipophilicity and solubility. This is a common strategy in medicinal chemistry to optimize pharmacokinetic profiles.
N-Alkylation and Acylation: Modification of the amino group through N-alkylation or acylation can introduce various substituents, influencing the compound's size, shape, and electronic properties. This can be particularly important for altering receptor binding affinity and selectivity.
Conjugation Chemistry: The amino and carboxylic acid moieties are ideal handles for conjugation to other molecules, such as peptides, polymers, and targeting ligands. chemscene.com This opens up possibilities for creating sophisticated molecular constructs for applications in drug delivery and diagnostics. For example, derivatives could be designed for incorporation into antibody-drug conjugates (ADCs). chemscene.com
Broadening Applications in Chemical Biology and Biotechnology
The unique structure of this compound makes it an attractive tool for exploring biological systems.
Biochemical Probes: Derivatives of this compound can be synthesized to act as probes for studying enzyme activities and protein-protein interactions. For instance, incorporating reporter groups like fluorophores or biotin (B1667282) would enable the visualization and tracking of these molecules within cells.
Peptidomimetics: The compound can serve as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. Its structure can be incorporated into peptide backbones to introduce conformational constraints or novel side-chain functionalities.
Materials Science: The aromatic and functional groups of this compound and its derivatives suggest potential applications in materials science. For example, they could be used in the development of novel polymers or functionalized surfaces with specific electronic or binding properties.
Exploration of Advanced Preclinical Research Paradigms (non-human)
While this article does not delve into specific therapeutic applications, the structural motifs present in this compound are found in compounds with known biological activities. Future preclinical research could explore its potential in various non-human models.
Target Identification and Validation: Advanced preclinical studies could aim to identify the molecular targets of this compound and its derivatives. This would involve a combination of computational modeling, in vitro binding assays, and cellular studies to elucidate its mechanism of action.
Development of Targeted Drug Delivery Systems: As mentioned, the compound's functional groups are suitable for conjugation. Preclinical research could focus on developing drug delivery systems where this compound or its derivatives act as linkers or targeting moieties to deliver therapeutic agents to specific cells or tissues. nih.gov
Investigation in Disease Models: Based on the activities of structurally related compounds, derivatives of this compound could be evaluated in various non-human preclinical models of disease. For instance, analogs have been investigated for their potential in oncology and neurological applications. ontosight.aipnas.org It is important to note that the quality of statistical design and analysis in such preclinical experiments is crucial for obtaining reliable results. open.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the purity and structural integrity of 4-(3-aminophenyl)butanoic acid?
- Methodological Answer : Key characterization techniques include:
- Melting Point Analysis : Confirm purity using the reported range of 165–170°C .
- Spectroscopic Methods : Use H/C NMR to verify the aromatic amine (δ ~5 ppm for NH) and carboxylate (δ ~12 ppm for COOH) groups.
- Mass Spectrometry : Validate molecular weight (179.22 g/mol) via ESI-MS or MALDI-TOF .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess impurities.
Q. How is the neuroprotective activity of this compound evaluated in preclinical models?
- Methodological Answer :
- In Vitro Models : Expose neuronal cell lines (e.g., SH-SY5Y, PC12) to endoplasmic reticulum (ER) stress inducers (e.g., tunicamycin). Measure cell viability (MTT assay) and protein aggregation (Thioflavin T staining) to quantify protection .
- In Vivo Models : Use transgenic mice (e.g., Alzheimer’s APP/PS1 models) to assess cognitive improvement (Morris water maze) and amyloid-β plaque reduction via immunohistochemistry .
Q. What are the best practices for handling and storing this compound to maintain stability?
- Methodological Answer :
- Storage : Keep at room temperature in airtight, light-resistant containers to prevent degradation .
- Safety : Avoid dust generation; use PPE (gloves, goggles) due to potential skin/eye irritation .
Advanced Research Questions
Q. How can researchers optimize the chemical chaperone activity of this compound derivatives while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify the phenyl ring (e.g., halogenation) or carboxylate chain length to enhance binding to misfolded proteins. Compare analogs like 4-phenylbutyric acid (4-PBA) for improved chaperone efficiency .
- Selectivity Screening : Use proteome-wide assays (e.g., thermal shift assays) to identify off-target interactions with unrelated proteins.
Q. What experimental strategies resolve contradictions in reported HDAC inhibitory potency across different assay systems?
- Methodological Answer :
- Assay Standardization : Compare cell-free HDAC enzymatic assays (e.g., Fluor-de-Lys®) with cellular assays (e.g., Western blot for acetylated histones). Note that cell permeability differences may explain potency variations .
- Isoform Specificity : Use siRNA knockdown or isoform-selective inhibitors (e.g., TSA for Class I HDACs) to identify target isoforms .
Q. How can the dual mechanisms of HDAC inhibition and protein chaperone activity be experimentally dissected in neuroprotection studies?
- Methodological Answer :
- Pharmacological Inhibition : Co-administer HDAC-specific inhibitors (e.g., SAHA) or chemical chaperones (e.g., TUDCA) to isolate contributions of each pathway .
- Genetic Models : Use HDAC knockout cell lines to evaluate if neuroprotection persists in the absence of HDAC inhibition.
Data Contradiction Analysis
Q. How should researchers address variability in protein aggregation inhibition data across studies?
- Methodological Answer :
- Standardized Aggregation Protocols : Use recombinant misfolded proteins (e.g., α-synuclein) under controlled pH/temperature conditions.
- Quantitative Metrics : Compare thioflavin T fluorescence (aggregation) with SEC-MALS for size distribution analysis.
- Environmental Controls : Replicate studies under standardized ER stress conditions (e.g., 1 µM thapsigargin for 24 hours) .
Key Research Gaps and Future Directions
- Comparative Efficacy : Directly compare this compound with 4-PBA in HDAC inhibition and chaperone activity using identical assay conditions .
- In Vivo Pharmacokinetics : Conduct ADME studies to evaluate blood-brain barrier penetration and metabolite profiling in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
